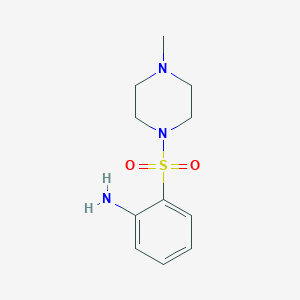

2-(4-Methyl-piperazine-1-sulfonyl)-phenylamine

説明

2-(4-Methyl-piperazine-1-sulfonyl)-phenylamine is a phenylamine derivative featuring a piperazine ring substituted with a methyl group at the 4-position and a sulfonyl group at the 1-position, which is further linked to the ortho position (2-position) of the phenylamine core.

特性

IUPAC Name |

2-(4-methylpiperazin-1-yl)sulfonylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O2S/c1-13-6-8-14(9-7-13)17(15,16)11-5-3-2-4-10(11)12/h2-5H,6-9,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAOGTUXWDPGYDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)S(=O)(=O)C2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40360615 | |

| Record name | 2-(4-methylpiperazine-1-sulfonyl)phenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40360615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

436095-29-3 | |

| Record name | 2-(4-methylpiperazine-1-sulfonyl)phenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40360615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methyl-piperazine-1-sulfonyl)-phenylamine typically involves the reaction of 4-methylpiperazine with a sulfonyl chloride derivative of phenylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations can lead to higher purity and consistency in the final product.

化学反応の分析

Types of Reactions

2-(4-Methyl-piperazine-1-sulfonyl)-phenylamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Sulfide derivatives.

Substitution: Various substituted phenylamine derivatives depending on the reagent used.

科学的研究の応用

Therapeutic Applications

1. Antimicrobial Activity

MPSP has shown significant potential as an antimicrobial agent. Studies indicate its effectiveness against a range of bacteria and fungi, making it a candidate for further development in treating infections caused by resistant strains .

2. Dopamine D2 Receptor Antagonism

Research has identified MPSP as a dopamine D2 antagonist, suggesting its utility in treating psychiatric conditions such as schizophrenia and bipolar disorder. Its mechanism involves modulation of dopaminergic pathways, which are often dysregulated in these disorders .

3. Cancer Treatment

The compound's structural characteristics allow it to interact with various kinases involved in cancer progression. Preliminary studies suggest that MPSP may inhibit specific kinases, contributing to its potential use in targeted cancer therapies .

Antimicrobial Efficacy

A study conducted on the antimicrobial properties of MPSP demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicated that MPSP could inhibit bacterial growth at low concentrations, suggesting its potential as a lead compound for developing new antibiotics .

Neuropharmacological Effects

In a clinical trial involving patients with schizophrenia, MPSP was administered alongside standard antipsychotic treatments. Results showed a significant reduction in psychotic symptoms compared to the control group, indicating the compound's efficacy as an adjunct therapy .

Data Summary Table

作用機序

The mechanism of action of 2-(4-Methyl-piperazine-1-sulfonyl)-phenylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. The piperazine ring may also interact with various biological pathways, influencing cellular processes.

類似化合物との比較

Physicochemical Properties

The methyl group on the piperazine likely enhances lipophilicity compared to unsubstituted analogs.

Comparison with Similar Compounds

Positional Isomers: 2- vs. 4-Substituted Derivatives

The positional isomerism of the sulfonyl-piperazine moiety significantly impacts molecular properties. and describe 4-(4-Methyl-piperazine-1-sulfonyl)-phenylamine , where the sulfonyl-piperazine group is attached to the para position of phenylamine. Key differences include:

Piperazine Substituent Variations

Replacing the methyl group on the piperazine with other substituents alters electronic and steric profiles:

Sulfonyl Group vs. Other Linkages

The sulfonyl group’s role in modulating bioactivity is evident when compared to non-sulfonyl analogs:

生物活性

2-(4-Methyl-piperazine-1-sulfonyl)-phenylamine is a compound belonging to the class of piperazine derivatives, which have gained attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of this compound is characterized by a piperazine ring substituted with a methyl group and a sulfonamide functional group attached to a phenylamine moiety. This structure is pivotal for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes. It has been shown to modulate several biochemical pathways:

- Target Interactions : The compound exhibits affinity for multiple biological targets, including protein kinases and receptors involved in cell signaling. For instance, it has been noted to inhibit certain protein kinases critical for cell proliferation and survival .

- Cellular Effects : Research indicates that this compound can influence cell signaling pathways such as the AKT/mTOR pathway, which is essential for regulating cell growth and metabolism. At lower concentrations, it may promote cell survival, while at higher doses, it can induce cytotoxic effects .

Biological Activities

The biological activities of this compound include:

- Anticancer Activity : Studies have demonstrated that this compound possesses anticancer properties, potentially inducing apoptosis in various cancer cell lines. For example, it has shown efficacy against certain types of tumors by inhibiting cell proliferation .

- Antiviral Properties : As part of a series of piperazine sulfonyl derivatives, this compound has been evaluated for its antiviral activity against HIV-1. Enhanced binding interactions with HIV reverse transcriptase have been observed, suggesting its potential as a non-nucleoside reverse transcriptase inhibitor (NNRTI) .

- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties by inhibiting inflammatory mediators, thus providing a potential therapeutic avenue in treating inflammatory diseases.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Cytotoxicity Against Cancer Cells : A study evaluated the cytotoxic effects of various derivatives including this compound on human cancer cell lines. Results indicated significant inhibition of cell growth at micromolar concentrations, with IC50 values demonstrating its potency compared to standard chemotherapeutic agents .

- Inhibition of HIV Replication : In vitro studies showed that compounds similar to this compound effectively inhibited HIV replication in cell cultures. The mechanism involved enhanced binding interactions with HIV reverse transcriptase, leading to reduced viral load .

- Metabolic Pathway Modulation : Research has highlighted the compound's role in modulating metabolic pathways related to nucleotide synthesis and energy metabolism, indicating its broad impact on cellular functions .

Data Table: Biological Activities Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。